Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative with structural features common to Biginelli-type compounds. Its core scaffold includes a tetrahydropyrimidine ring substituted at C-4 with a 2-chlorophenyl group, a methyl ester at C-5, and a piperazine-linked 4-methylphenyl moiety at C-4.
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-16-7-9-17(10-8-16)29-13-11-28(12-14-29)15-20-21(23(30)32-2)22(27-24(31)26-20)18-5-3-4-6-19(18)25/h3-10,22H,11-15H2,1-2H3,(H2,26,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUQSNORVXMFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC=CC=C4Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, which are known for their diverse biological activities. The presence of a piperazine moiety and a chlorophenyl group suggests potential interactions with various biological targets.
Structural Formula
The structural representation of the compound can be summarized as follows:
Antidepressant Activity
Recent studies have indicated that similar compounds with piperazine rings show significant antidepressant activity. The mechanism is often associated with the modulation of serotonin and norepinephrine receptors. For instance, compounds with structural similarities have demonstrated efficacy in animal models of depression, suggesting that methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may share this activity.
Antimicrobial Properties
Research has shown that tetrahydropyrimidine derivatives possess antimicrobial properties. A study on related compounds demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity of structurally similar compounds:
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto... | Staphylococcus aureus | 32 µg/mL |
| 6-(2-chlorophenyl)-2-{[2-(1,3-dioxo... | Escherichia coli | 64 µg/mL |
| Methyl 4-(2-chlorophenyl)-6-{[4-(4-methyl... | Enterobacter aerogenes | 16 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of various tetrahydropyrimidine derivatives for their biological activities. One derivative exhibited significant inhibition against cancer cell lines, indicating potential anticancer properties. The study highlighted the importance of substituents on the piperazine ring in enhancing biological activity.
Interaction with Biological Targets
The compound's biological activity is likely mediated through interactions with specific receptors or enzymes. For example, piperazine derivatives have been shown to interact with serotonin receptors (5-HT) and dopamine receptors (D2), which are crucial in mood regulation and other neuropsychiatric conditions.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural and functional differences between the target compound and its analogs, emphasizing substituent effects on physicochemical properties and bioactivity.
Substituent Variations on the Piperazine Ring
Key Insight : The 4-methylphenyl group in the target compound offers a balance between lipophilicity and steric demands compared to electron-withdrawing (e.g., chloro) or bulky (e.g., benzoyl) substituents .
Modifications at the 2-Oxo Position
Key Insight : Thioxo substitution (2-S) in analogs correlates with improved radical scavenging and enzyme inhibition, suggesting the target’s 2-oxo group may limit such effects .
Ester Group Variations
Key Insight : Methyl esters generally offer lower logP and faster metabolic processing, whereas ethyl esters extend half-life but may reduce solubility .
Pharmacological Potential
- Antioxidant Activity : DHPMs with thioxo and furan substituents (e.g., ) show radical scavenging, but the target’s 2-oxo and 4-methylphenyl groups may limit this .
- Enzyme Inhibition : Piperazine-linked DHPMs (e.g., ) demonstrate thymidine phosphorylase inhibition, suggesting the target’s piperazine-4-methylphenyl moiety could have similar applications .
- Antibacterial Activity : Analogs with thiophene or pyrazole substituents () highlight the role of heterocycles, which the target lacks, in antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
